molecular formula C24H53N2O2P B14497219 Butyl N,N'-didecylphosphorodiamidate CAS No. 65289-18-1

Butyl N,N'-didecylphosphorodiamidate

Cat. No.: B14497219
CAS No.: 65289-18-1
M. Wt: 432.7 g/mol
InChI Key: NQGWODVJQCODNY-UHFFFAOYSA-N
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Description

Butyl N,N’-didecylphosphorodiamidate is an organophosphorus compound that features a butyl group and two decyl groups attached to a phosphorodiamidate core. This compound is part of a broader class of phosphoramidates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl N,N’-didecylphosphorodiamidate typically involves the reaction of butylamine with decylphosphorodiamidate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:

    Preparation of Decylphosphorodiamidate: Decylamine is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine to form decylphosphorodiamidate.

    Reaction with Butylamine: The decylphosphorodiamidate is then reacted with butylamine to form Butyl N,N’-didecylphosphorodiamidate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene at a temperature of around 0-5°C.

Industrial Production Methods

Industrial production of Butyl N,N’-didecylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Butyl N,N’-didecylphosphorodiamidate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the butyl or decyl groups are replaced by other nucleophiles.

    Oxidation: The phosphorus atom in the compound can be oxidized to form phosphorodiamidate oxides.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to form phosphoric acid derivatives and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction typically carried out at elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Substituted phosphorodiamidates.

    Oxidation: Phosphorodiamidate oxides.

    Hydrolysis: Phosphoric acid derivatives and corresponding amines.

Scientific Research Applications

Butyl N,N’-didecylphosphorodiamidate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Butyl N,N’-didecylphosphorodiamidate involves its interaction with molecular targets through its phosphorodiamidate core. The compound can form stable complexes with metal ions and other electrophilic species, which can modulate various biochemical pathways. The butyl and decyl groups provide hydrophobic interactions that enhance the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but with different alkyl groups.

    Di-tert-butyl N,N-diisopropylphosphoramidite: Another phosphoramidate with different alkyl groups.

Uniqueness

Butyl N,N’-didecylphosphorodiamidate is unique due to its specific combination of butyl and decyl groups, which confer distinct hydrophobic properties and reactivity. This makes it particularly useful in applications where specific hydrophobic interactions are required.

Properties

CAS No.

65289-18-1

Molecular Formula

C24H53N2O2P

Molecular Weight

432.7 g/mol

IUPAC Name

N-[butoxy-(decylamino)phosphoryl]decan-1-amine

InChI

InChI=1S/C24H53N2O2P/c1-4-7-10-12-14-16-18-20-22-25-29(27,28-24-9-6-3)26-23-21-19-17-15-13-11-8-5-2/h4-24H2,1-3H3,(H2,25,26,27)

InChI Key

NQGWODVJQCODNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNP(=O)(NCCCCCCCCCC)OCCCC

Origin of Product

United States

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